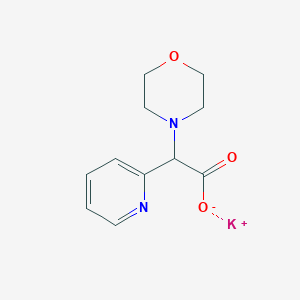![molecular formula C17H19ClFN3O B2876265 2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone CAS No. 2309712-43-2](/img/structure/B2876265.png)
2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone is a chemical compound with potential applications in scientific research. This compound is also known as CFM-2, and it is a selective inhibitor of the protein kinase C (PKC) isoform, PKCθ. PKCθ is a key regulator of T-cell activation, and CFM-2 has been shown to inhibit T-cell activation in vitro and in vivo. In
科学的研究の応用
CFM-2 has potential applications in scientific research related to T-cell activation and immune response. It has been shown to inhibit T-cell activation in vitro and in vivo, and it has been used to study the role of PKCθ in T-cell signaling pathways. CFM-2 has also been used to investigate the effects of PKCθ inhibition on autoimmune diseases and transplant rejection. In addition, CFM-2 has been used as a tool compound to study the function of PKCθ in other cell types, such as neurons and cancer cells.
作用機序
CFM-2 is a selective inhibitor of PKCθ, which is a member of the PKC family of serine/threonine kinases. PKCθ is primarily expressed in T-cells and plays a key role in T-cell activation and function. CFM-2 binds to the ATP-binding pocket of PKCθ and inhibits its activity. This results in the inhibition of T-cell activation and cytokine production.
Biochemical and Physiological Effects:
CFM-2 has been shown to inhibit T-cell activation and cytokine production in vitro and in vivo. It has also been shown to reduce the severity of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA), in animal models. CFM-2 has also been shown to prolong allograft survival in animal models of transplant rejection. In addition, CFM-2 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
CFM-2 is a selective inhibitor of PKCθ, which makes it a useful tool compound for studying the function of PKCθ in T-cells and other cell types. It is also a relatively stable compound, which makes it easy to handle and store. However, CFM-2 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, CFM-2 has some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on CFM-2. One direction is to investigate the effects of PKCθ inhibition on other cell types, such as cancer cells and neurons. Another direction is to develop more selective inhibitors of PKCθ, which may have fewer off-target effects. In addition, CFM-2 and other PKCθ inhibitors may have potential therapeutic applications in autoimmune diseases, transplant rejection, and other immune-related disorders. Further research is needed to explore these potential applications.
合成法
The synthesis of CFM-2 involves several steps, including the reaction of 2-chloro-6-fluoroacetophenone with 4-(3-methylimidazol-4-yl)piperidine, followed by reduction with sodium borohydride. The final product is obtained by acylation with ethyl chloroformate. The synthesis of CFM-2 has been described in detail in several publications, and it is considered to be a reliable and reproducible method.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c1-21-11-20-10-16(21)12-5-7-22(8-6-12)17(23)9-13-14(18)3-2-4-15(13)19/h2-4,10-12H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODCMZVQZCGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
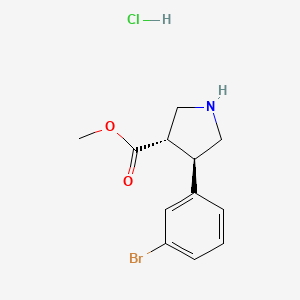
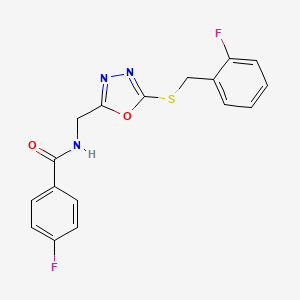
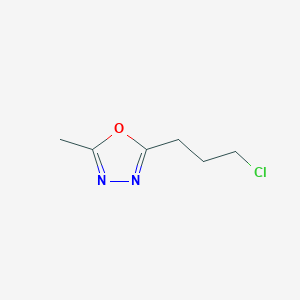
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)
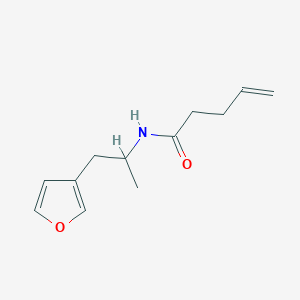
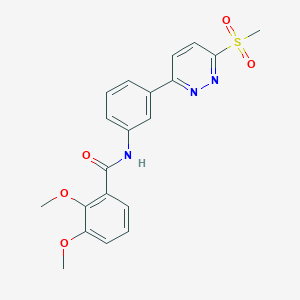
![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2876194.png)
![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)

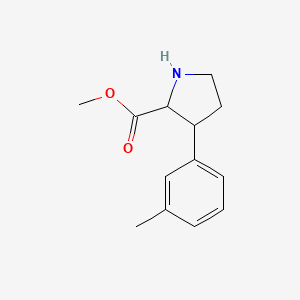
![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)
![1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2876203.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)
